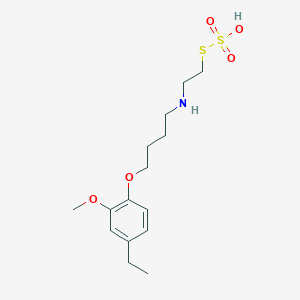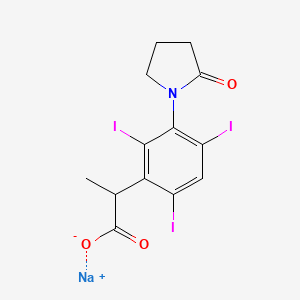
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrrolidinyl group, three iodine atoms, and a hydratropic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt typically involves multiple steps, including the introduction of iodine atoms and the formation of the pyrrolidinyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the iodine atoms or other functional groups.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pyrrolidinyl group may interact with biological macromolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenylacetic acid sodium salt
- 2-[3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl]propionic acid sodium salt
Uniqueness
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
21762-08-3 |
|---|---|
分子式 |
C13H11I3NNaO3 |
分子量 |
632.93 g/mol |
IUPAC名 |
sodium;2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C13H12I3NO3.Na/c1-6(13(19)20)10-7(14)5-8(15)12(11(10)16)17-4-2-3-9(17)18;/h5-6H,2-4H2,1H3,(H,19,20);/q;+1/p-1 |
InChIキー |
SEWNQZIEABYTII-UHFFFAOYSA-M |
正規SMILES |
CC(C1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
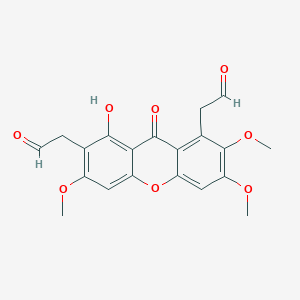
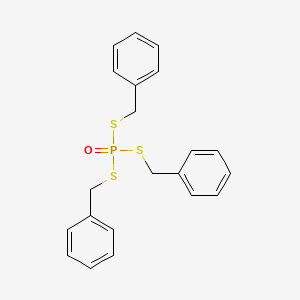
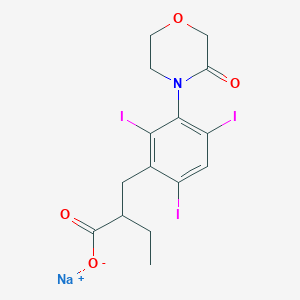


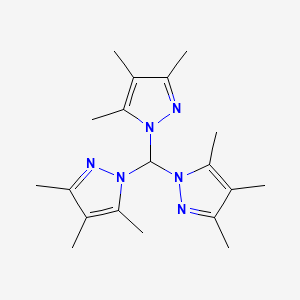
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
